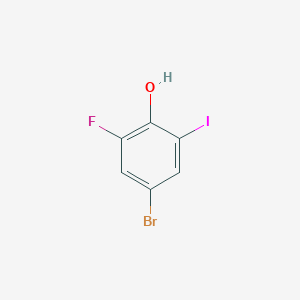

4-Bromo-2-fluoro-6-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSVCCAYONPYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-fluoro-6-iodophenol (CAS: 1228093-50-2): A Tri-Halogenated Phenolic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-iodophenol, a highly functionalized synthetic intermediate. Designed for chemists, researchers, and professionals in drug development, this document delves into the compound's synthesis, characterization, strategic applications, and safe handling, underscoring its value in the construction of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Phenols

Tri-substituted phenolic compounds are foundational scaffolds in medicinal chemistry. The specific arrangement and nature of substituents on the phenyl ring dictate the molecule's three-dimensional structure, reactivity, and biological activity. This compound is a premier example of a high-value building block, offering a unique convergence of reactive sites. The phenolic hydroxyl group, along with three distinct halogen atoms (fluorine, bromine, and iodine), provides an exceptional platform for sequential and site-selective functionalization, enabling the efficient synthesis of novel therapeutic agents and chemical probes.

Part 1: Core Physicochemical and Structural Data

The identity and purity of a starting material are critical for reproducible and successful synthesis. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1228093-50-2[1][2][3][4] |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃BrFIO[1][2][4] |

| Molecular Weight | 316.89 g/mol [1][2] |

| Typical Purity | ≥95% - 97%[1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)I)Br |

| InChI Key | UXIULWIJWDJDQD-UHFFFAOYSA-N[5] |

Part 2: A Field-Proven Approach to Synthesis

The synthesis of this compound can be logically achieved through the regioselective iodination of a readily available precursor, 4-Bromo-2-fluorophenol.

Mechanistic Rationale

The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group and an ortho, para-director. In the starting material, 4-Bromo-2-fluorophenol, the para position is occupied by bromine. The two ortho positions are electronically activated. One position is substituted with fluorine, while the other (position 6) is sterically accessible, making it the prime target for substitution by an electrophilic iodine source. A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS).

Detailed Experimental Protocol: Synthesis via Electrophilic Iodination

-

Preparation : In a fume hood, add 4-Bromo-2-fluorophenol (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution : Dissolve the starting material in a suitable polar aprotic solvent, such as acetonitrile or dichloromethane.

-

Reagent Addition : Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

-

Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with brine, then dry it over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization and Quality Assurance

Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

| Technique | Expected Results |

| ¹H NMR | Two distinct signals in the aromatic region (approx. 7.0-8.0 ppm), each appearing as a doublet or doublet of doublets due to coupling with the fluorine atom and the adjacent proton. |

| ¹³C NMR | Six unique signals for the aromatic carbons, with chemical shifts influenced by the attached halogens. Carbon-fluorine coupling (J-coupling) will be observable for the carbons ortho and meta to the fluorine atom. |

| Mass Spec (MS) | The molecular ion peak (M+) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one iodine atom (¹²⁷I, 100% abundance). |

| HPLC | A single major peak under appropriate chromatographic conditions, indicating high purity (typically >95%). |

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization.

Part 4: Strategic Applications in Drug Discovery

The true power of this compound lies in its capacity for programmed, site-selective functionalization. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility.

-

Orthogonal Reactivity : The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. This allows for selective coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C-I position while leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.[6][7]

-

Scaffold Elaboration : This one-pot or stepwise sequential coupling strategy enables the construction of complex, multi-substituted aromatic cores from a single starting material, dramatically increasing synthetic efficiency.

-

Fluorine Advantage : The presence of the fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.[6]

Conceptual Diagram: Sequential Cross-Couplingdot

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. halochem.com [halochem.com]

- 3. 4-溴-2-氟-6-碘苯酚|CAS: 1228093-50-2|this compound-百灵威 [jkchemical.com]

- 4. This compound - CAS:1228093-50-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-iodophenol: A Versatile Tri-Halogenated Synthon

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-iodophenol, a highly functionalized aromatic compound with significant potential in medicinal chemistry and advanced materials science. We will delve into its chemical properties, logical synthesis strategies, predictable reactivity, and practical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1228093-50-2) is a unique phenol derivative distinguished by its trisubstituted pattern, featuring three different halogen atoms—fluorine, bromine, and iodine—at specific positions on the aromatic ring. This distinct arrangement of electron-withdrawing and sterically diverse substituents imparts a nuanced reactivity profile, making it a valuable and versatile building block in organic synthesis.

The strategic placement of a fluorine atom ortho to the hydroxyl group, a bromine atom para to the hydroxyl, and an iodine atom also ortho to the hydroxyl, creates a molecule with multiple, selectively addressable reaction sites. This is a key feature for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1228093-50-2 | |

| Molecular Formula | C₆H₃BrFIO | |

| Molecular Weight | 316.89 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | (Predicted) Off-white to light yellow solid | Inferred from related compounds |

| Storage | 2-8°C, sealed under inert gas in a dry, dark place |

Strategic Synthesis: A Logic-Based Approach

The key transformation is the regioselective iodination at the C6 position, which is ortho to the hydroxyl group and meta to the bromine atom. The hydroxyl group is a powerful ortho-, para-director. Since the para position is already occupied by bromine, the incoming electrophile (the iodinating agent) will be directed to the available ortho positions (C2 and C6). The C2 position is already substituted with fluorine, leaving the C6 position as the primary site for electrophilic substitution.

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-6-iodophenol is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three different halogen atoms—fluorine, bromine, and iodine—on a phenolic ring offers a rich platform for sequential and site-selective cross-coupling reactions. This allows for the construction of complex molecular architectures with a high degree of control, making it an attractive intermediate for the synthesis of novel pharmaceuticals and functional materials. The varying reactivity of the C-I, C-Br, and C-F bonds, along with the phenolic hydroxyl group, provides multiple handles for diverse chemical transformations. This guide provides a comprehensive overview of a plausible and efficient synthesis route for this compound, starting from the commercially available 4-bromo-2-fluorophenol.

Proposed Synthesis Route: Electrophilic Iodination of 4-Bromo-2-fluorophenol

The most direct and logical approach to the synthesis of this compound is the regioselective electrophilic iodination of 4-bromo-2-fluorophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Analysis of Directing Effects:

-

Hydroxyl Group (-OH): A strongly activating ortho-, para-director.

-

Fluorine (-F): A deactivating ortho-, para-director due to its high electronegativity (inductive effect) but can still direct incoming electrophiles.

-

Bromine (-Br): A deactivating ortho-, para-director.

In the 4-bromo-2-fluorophenol starting material, the para position relative to the strongly activating hydroxyl group is already occupied by a bromine atom. Therefore, electrophilic substitution is directed to the ortho positions (C2 and C6). The C2 position is already substituted with a fluorine atom. Consequently, the incoming electrophile is expected to substitute at the C6 position, which is ortho to the hydroxyl group and meta to the bromine and fluorine atoms.

Several iodinating agents can be employed for this transformation, including molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), or N-iodosuccinimide (NIS)[1]. The use of I₂ with an oxidizing agent is an effective method for the in situ generation of a more potent electrophilic iodine species[1].

Experimental Protocol: Proposed Synthesis of this compound

This protocol is adapted from established methods for the ortho-iodination of substituted phenols[1].

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | 10.0 g | 0.052 mol |

| Molecular Iodine (I₂) | I₂ | 253.81 | 14.0 g | 0.055 mol |

| Hydrogen Peroxide (30% aq. soln.) | H₂O₂ | 34.01 | ~6.0 mL | ~0.058 mol |

| Methanol | CH₃OH | 32.04 | 150 mL | - |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | As needed | - |

| Brine | NaCl | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.052 mol) of 4-bromo-2-fluorophenol in 150 mL of methanol.

-

Addition of Iodine: To the stirred solution, add 14.0 g (0.055 mol) of molecular iodine. Stir the mixture at room temperature until the iodine is partially dissolved.

-

Initiation of Reaction: Slowly add 6.0 mL of 30% aqueous hydrogen peroxide dropwise to the reaction mixture over 15-20 minutes. The addition is exothermic, and the reaction temperature may rise.

-

Reaction Progress: After the addition is complete, heat the reaction mixture to a gentle reflux (around 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of Starting Material and Product

Starting Material: 4-Bromo-2-fluorophenol [2][3]

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₆H₄BrFO |

| Molecular Weight | 191.00 g/mol |

| Boiling Point | 79 °C / 7 mmHg |

| Density | 1.744 g/mL at 25 °C |

¹H NMR (400 MHz, CDCl₃) : δ 7.21 (dd, J=7.2, 2.4 Hz, 1H), 7.12 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 6.87 (t, J=8.8 Hz, 1H), 5.71 (s, 1H, -OH).[2]

Mass Spectrum (EI) : m/z 190/192 (M⁺, Br isotope pattern).[2]

Product: this compound (Predicted)

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₃BrFIO |

| Molecular Weight | 316.90 g/mol |

| ¹H NMR (Predicted) | Aromatic protons expected in the range of δ 7.0-7.8 ppm, phenolic proton signal variable. |

| ¹³C NMR (Predicted) | Signals for carbon atoms attached to halogens will be influenced by the heavy atom effect. |

| IR (Predicted, cm⁻¹) | ~3400-3500 (O-H stretch), ~1500-1600 (C=C aromatic stretch), ~1200 (C-O stretch), ~1100 (C-F stretch), <800 (C-Br, C-I stretches). |

| Mass Spectrum (EI) | m/z 316/318 (M⁺, Br isotope pattern). |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Simplified mechanism of electrophilic iodination of 4-bromo-2-fluorophenol.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Molecular iodine is corrosive and volatile; handle with care.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The proposed synthesis route via electrophilic iodination of 4-bromo-2-fluorophenol offers a direct and efficient pathway to the valuable tri-halogenated intermediate, this compound. The regioselectivity is logically controlled by the powerful directing effect of the hydroxyl group. This guide provides a detailed, albeit adapted, experimental protocol that should serve as a solid foundation for researchers and drug development professionals to synthesize this compound for further investigation and application in the development of novel molecules.

References

-

PubChem. 4-Bromo-2-chloro-6-iodophenol. [Link]

-

PubChem. 2-Bromo-4-chloro-6-iodophenol. [Link]

- Google Patents.

- Google Patents. Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

ResearchGate. UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. [Link]

-

MDPI. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. [Link]

-

SciELO. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Link]

-

Phenol Synthesis Part I. [Link]

-

ResearchGate. Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

- Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

-

National Institutes of Health. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Link]

-

National Institutes of Health. Late-stage labeling of diverse peptides and proteins with iodine-125. [Link]

-

PubChem. 4-Bromo-2-iodophenol. [Link]

-

Organic Syntheses. 1-Iodopropyne. [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

Harrick. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. [Link]

-

ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts. [Link]

Sources

Navigating the Spectral Complexity of 4-Bromo-2-fluoro-6-iodophenol: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-fluoro-6-iodophenol, a polysubstituted halophenol of interest in synthetic and medicinal chemistry. In the absence of readily available experimental spectra in the public domain, this document leverages advanced prediction algorithms and comparative analysis with structurally related compounds to offer an in-depth interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar complex halogenated aromatic molecules.

Introduction: The Challenge of Polysubstituted Aromatics

Polysubstituted halogenated phenols are pivotal structural motifs in a myriad of applications, ranging from agrochemicals to pharmaceuticals. Their intricate electronic and steric properties, dictated by the nature and position of the halogen substituents, present a unique challenge for structural elucidation. This compound, with its distinct pattern of halogen substitution, exemplifies this complexity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of such structures. However, the absence of a centralized, publicly accessible database of experimental NMR data for this specific molecule necessitates a predictive and comparative approach to its spectral analysis.

This guide provides a detailed, predicted NMR dataset for this compound, generated using validated computational methods.[1][2] The predicted chemical shifts and coupling constants are rationalized based on fundamental NMR principles, including substituent chemical shift (SCS) effects and spin-spin coupling mechanisms.[3][4] To ground these predictions in experimental reality, a comparative analysis is drawn against the known NMR data of structurally analogous compounds. Furthermore, this document outlines a robust experimental protocol for acquiring high-quality NMR spectra for this class of compounds, ensuring researchers can confidently validate these predictions.

Predicted NMR Data for this compound

The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound. These predictions were generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The hydroxyl proton will also be present, though its chemical shift can be highly variable.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 7.55 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-7 Hz |

| H-5 | 7.30 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz |

| -OH | Variable (typically 5-8) | Broad singlet | - |

Causality Behind Predicted ¹H NMR Shifts:

-

H-3: This proton is ortho to the iodine atom and meta to the bromine and hydroxyl groups. The deshielding effect of the adjacent iodine and the overall electron-withdrawing nature of the halogen substituents are expected to shift this proton downfield.

-

H-5: This proton is ortho to the bromine atom and para to the fluorine atom. It is expected to be slightly upfield compared to H-3 due to the differing electronic influences of the neighboring halogens.

-

Splitting Patterns: The coupling between the two aromatic protons (³J(H-H)) will result in a doublet for each signal. Furthermore, coupling to the fluorine atom will split each of these doublets into a doublet of doublets. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the nuclei, with ³J(H-F) typically being larger than ⁴J(H-F).[5][6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, as each carbon is in a unique chemical environment. The chemical shifts are influenced by the attached substituents, and the carbons bonded to fluorine will exhibit characteristic splitting.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹J(C-F)) in Hz |

| C-1 (-OH) | 150.5 | Doublet | ~15-25 |

| C-2 (-F) | 155.0 | Doublet | ~240-250 |

| C-3 | 125.0 | Doublet | ~3-5 |

| C-4 (-Br) | 110.0 | Singlet | - |

| C-5 | 128.0 | Doublet | ~8-10 |

| C-6 (-I) | 90.0 | Doublet | ~3-5 |

Causality Behind Predicted ¹³C NMR Shifts:

-

C-1, C-2: The carbons directly attached to the electronegative oxygen and fluorine atoms (C-1 and C-2) are expected to be the most downfield.

-

C-6: The carbon bearing the iodine atom (C-6) is predicted to be significantly shielded due to the "heavy atom effect".

-

C-4: The carbon attached to the bromine atom (C-4) will also be shielded, though to a lesser extent than C-6.

-

C-F Coupling: The most significant feature will be the large one-bond coupling constant (¹J(C-F)) for C-2, which is typically in the range of 240-250 Hz for aromatic fluorides.[7] Smaller two-, three-, and four-bond C-F couplings are also expected for the other carbons.[7][8]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide crucial information for the confirmation of the structure. A single resonance is expected, which will be split by the neighboring protons.

Table 3: Predicted ¹⁹F NMR Data for this compound (Reference: CFCl₃)

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| F at C-2 | -120 to -140 | Doublet of doublets (dd) | ³J(F-H3) ≈ 6-7 Hz, ⁵J(F-H5) ≈ 2-3 Hz |

Causality Behind Predicted ¹⁹F NMR Shifts:

-

The chemical shift of fluorine in aromatic systems is highly sensitive to the electronic nature of the other substituents on the ring.[9][10] The presence of a hydroxyl group ortho to the fluorine is expected to have a significant influence on its chemical shift.

-

The multiplicity of the fluorine signal will be a doublet of doublets due to coupling with H-3 (a three-bond coupling) and H-5 (a five-bond coupling).

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in the predicted data, it is instructive to compare it with the experimental NMR data of similar molecules.

Table 4: Comparison of ¹H NMR Chemical Shifts (ppm) of this compound with Related Compounds

| Compound | H-3 | H-5 | H-6 | Reference |

| This compound (Predicted) | 7.55 | 7.30 | - | - |

| 4-Bromo-2-fluorophenol | 7.18 (dd) | 6.95 (ddd) | 7.29 (dd) | [11] |

| 4-Bromophenol | 7.35 (d) | 6.79 (d) | - | [12] |

Table 5: Comparison of ¹³C NMR Chemical Shifts (ppm) of this compound with a Related Compound

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Reference |

| This compound (Predicted) | 150.5 | 155.0 | 125.0 | 110.0 | 128.0 | 90.0 | - |

| 4-Bromo-2-fluorophenol (Experimental data unavailable) | - | - | - | - | - | - | - |

Insights from Comparative Analysis:

The predicted chemical shifts for this compound are broadly consistent with the trends observed in the related compounds. The introduction of an iodine atom at the C-6 position is expected to cause a downfield shift of the adjacent H-5 proton and an upfield shift of the C-6 carbon due to the heavy atom effect, which aligns with the predicted values.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for this compound, the following experimental protocol is recommended.

Protocol 1: NMR Sample Preparation

-

Weigh the Sample: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Select a Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable initial choice. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be considered.

-

Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.

-

Filter the Solution: Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.

-

Cap and Label: Securely cap the NMR tube and label it clearly with the compound identification and solvent.

Diagram 1: Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for NMR sample preparation and analysis.

Advanced 2D NMR Experiments for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H-3 and H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall substitution pattern.

Diagram 2: Logical Relationships in Spectral Interpretation

Caption: Logical connections between NMR data types and structural information.

Conclusion

This technical guide provides a robust, predictive framework for understanding the NMR spectral characteristics of this compound. By combining computational predictions with comparative analysis and outlining best practices for experimental data acquisition, this document serves as a comprehensive resource for researchers working with this and other complex halogenated aromatic compounds. The detailed analysis of expected chemical shifts, multiplicities, and coupling constants will aid in the rapid and accurate structural elucidation of novel compounds in drug discovery and materials science.

References

-

NMRDB.org: An open-source database for NMR spectra prediction. [Link][1][2]

-

Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

- Williams, A. J., & Martin, G. E. (2010). The role of NMR prediction in structure verification. Magnetic Resonance in Chemistry, 48(8), 579-588.

-

Gunnar, S. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link][13]

- Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(8), 841-850.

- Doucet, J. P., & Weber, J. (1996).

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Link][4]

-

Cormanich, R. A., et al. (2019). Intramolecular H-Bond Is Formed in 2-Fluorophenol and 2-Fluorothiophenol, but It May Not Be the Main Pathway of the J(FH) Coupling Constant Transmission. The Journal of Physical Chemistry A, 123(46), 10072-10078. [Link][6]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][9]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link][7]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. youtube.com [youtube.com]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR [m.chemicalbook.com]

- 12. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]

- 13. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Bromo-2-fluoro-6-iodophenol

Foreword: Navigating the Preformulation Landscape of a Complex Halogenated Phenol

For researchers, medicinal chemists, and formulation scientists, the journey of a novel chemical entity from discovery to a viable drug candidate is paved with critical physicochemical assessments. Among these, solubility and stability form the bedrock of a compound's developability profile. This guide provides an in-depth exploration of 4-bromo-2-fluoro-6-iodophenol, a tri-halogenated phenol with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The unique substitution pattern of this molecule—featuring bromine, fluorine, and iodine on a phenol ring—imparts distinct electronic and steric properties that, while synthetically advantageous, present specific challenges and considerations in its handling, formulation, and analytical characterization.

This document moves beyond a mere recitation of facts. It is designed as a practical, hands-on guide for the laboratory professional. We will delve into the theoretical underpinnings of this compound's expected solubility and stability based on its structure and data from analogous compounds. More critically, we will provide robust, step-by-step protocols for the empirical determination of these parameters. The methodologies described herein are self-validating systems, designed to instill confidence in your results and provide the actionable data necessary to propel your research and development forward.

Section 1: Physicochemical Profile and Expected Behavior

The structure of this compound, with its aromatic hydroxyl group and three different halogen substituents, dictates its fundamental physicochemical properties.

Structural Considerations and Impact on Solubility

The interplay of the functional groups in this compound suggests a nuanced solubility profile. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which would typically confer some degree of aqueous solubility. However, the presence of three large, hydrophobic halogen atoms (bromine and iodine) and the electronegative fluorine atom significantly increases the molecule's lipophilicity and molecular weight. This structural characteristic strongly suggests that this compound will exhibit poor solubility in aqueous media.[1] Conversely, it is expected to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as alcohols such as methanol and ethanol.[1]

The general principle of "like dissolves like" is a foundational concept in predicting solubility. Non-polar molecules tend to dissolve in non-polar solvents, while polar molecules favor polar solvents. Halogenated phenols, as a class, are generally more soluble in organic solvents than in water.[1]

Anticipated Stability and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and application. Several factors can influence its degradation:

-

Photostability: Halogenated aromatic compounds are often susceptible to photodegradation.[2][3] The carbon-halogen bonds, particularly the carbon-iodine bond, can be labile upon exposure to UV light, potentially leading to dehalogenation.[4] Studies on other 4-halophenols have shown that UV photolysis can lead to bond fission.[4]

-

Thermal Stability: While many organic compounds are stable at ambient temperatures, elevated temperatures can induce decomposition. For halogenated phenols, thermal degradation can result in the formation of various byproducts.[5][6][7]

-

pH Stability: The phenolic hydroxyl group is weakly acidic and can be deprotonated under basic conditions to form a phenoxide ion. This ionization will increase aqueous solubility but may also make the molecule more susceptible to oxidative degradation. Conversely, under strongly acidic conditions, degradation may also be accelerated.

-

Oxidative Stability: Phenols can be susceptible to oxidation. The presence of electron-withdrawing halogen atoms may influence the susceptibility of the aromatic ring to oxidative processes.

Section 2: Experimental Determination of Solubility

Given the lack of specific published solubility data for this compound, empirical determination is essential. The following protocols provide robust methods for quantifying both thermodynamic and kinetic solubility.

Thermodynamic Solubility Assessment: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solid compound is agitated in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of clear glass vials.

-

Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Common solvents to test include:

-

Water (or relevant aqueous buffers, e.g., pH 5.0, 7.4)

-

Methanol

-

Ethanol

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be employed to facilitate this separation.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.4) | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| DMSO | 25 |

Kinetic Solubility Assessment for High-Throughput Screening

For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility is often employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry or turbidimetry.

Experimental Workflow Diagram:

Caption: Workflow for kinetic solubility determination.

Section 3: Stability Assessment and Forced Degradation Studies

A comprehensive stability profile is crucial for defining storage conditions, shelf-life, and potential degradation products. Stability-indicating analytical methods are paramount for this evaluation.[9][10][11]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the parent compound in the presence of its degradation products, process impurities, and other potential interferents.[10]

Method Development Strategy:

-

Column and Mobile Phase Screening:

-

Start with a robust reversed-phase column (e.g., C18).

-

Screen different mobile phase compositions (e.g., methanol-water and acetonitrile-water gradients) and pH values to achieve optimal separation of the parent peak from any potential degradants.

-

-

Forced Degradation Studies:

-

Subject solutions of this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can resolve them.

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

-

Oxidation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or white light.

-

-

Method Optimization and Validation:

-

Fine-tune the gradient, flow rate, and detection wavelength to achieve baseline separation of all peaks.

-

Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Logical Flow for Stability Testing:

Caption: Workflow for stability assessment.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be initiated according to ICH guidelines.

Experimental Protocol:

-

Sample Preparation: Prepare samples of this compound in the desired form (e.g., solid, solution in a specific solvent) and in appropriate storage containers.

-

Storage Conditions:

-

Long-Term: Store samples under the intended storage conditions (e.g., 5 °C or 25 °C/60% Relative Humidity).

-

Accelerated: Store samples under stressed conditions (e.g., 40 °C/75% Relative Humidity) to predict long-term stability in a shorter timeframe.

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

Data Summary Table:

| Storage Condition | Time Point (Months) | Assay (% of Initial) | Total Degradants (%) | Appearance |

| 25°C / 60% RH | 0 | |||

| 3 | ||||

| 6 | ||||

| 40°C / 75% RH | 0 | |||

| 3 | ||||

| 6 |

Conclusion: A Foundation for Informed Development

References

-

Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. (n.d.). Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, July 1). LCGC International. Retrieved from [Link]

-

Stability-Indicating HPLC Method Development. (n.d.). VŠCHT Praha. Retrieved from [Link]

-

Stability Indicating HPLC Method Development –A Review. (2021, September 30). IJTSRD. Retrieved from [Link]

-

Products of thermal decomposition of brominated polymer flame retardants. (n.d.). Retrieved from [Link]

-

4-Bromo-2-iodophenol. PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-2-chloro-6-iodophenol. PubChem. (n.d.). Retrieved from [Link]

-

2-bromo-6-fluoro-4-iodophenol. PubChemLite. (n.d.). Retrieved from [Link]

-

4-Bromo-2-chlorophenol. ChemBK. (2024, April 9). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. (2008, August 1). PMC. Retrieved from [Link]

-

Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022, March 22). NIH. Retrieved from [Link]

-

UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. (2014, May 22). ResearchGate. Retrieved from [Link]

-

Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. (n.d.). EPA. Retrieved from [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

-

Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. (n.d.). Retrieved from [Link]

-

Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. (2023, June 14). NIH. Retrieved from [Link]

-

Determination of Phenols and Phenates in Disinfectant Formulations by Liquid Chromatography with UV Detection: Collaborative Study. (2013, January 1). ResearchGate. Retrieved from [Link]

-

Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds. (2010, January 1). ResearchGate. Retrieved from [Link]

-

Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. (2022, January 4). MDPI. Retrieved from [Link]

-

Photocatalytic Degradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. (2022, January 4). PubMed. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2023, January 1). Chemical Engineering Transactions. Retrieved from [Link]

-

4-Bromo-3-fluorophenol. PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-4-chloro-6-iodophenol. PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-2-chlorophenol. PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-4-iodophenol. PubChem. (n.d.). Retrieved from [Link]

-

Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022, March 4). ResearchGate. Retrieved from [Link]

Sources

- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 2. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.ciop.pl [m.ciop.pl]

- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 7. cetjournal.it [cetjournal.it]

- 8. asianpubs.org [asianpubs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. web.vscht.cz [web.vscht.cz]

- 11. ijtsrd.com [ijtsrd.com]

Halogenated Phenols in Medicinal Chemistry: From Physicochemical Modulators to Precision Pharmacophores

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of halogen atoms onto a phenolic scaffold is a cornerstone strategy in modern medicinal chemistry. Once viewed primarily as a tool for modulating lipophilicity, the role of halogens is now understood to be far more nuanced and powerful. This guide provides an in-depth exploration of halogenated phenols, moving beyond simple structure-activity relationships to elucidate the underlying physicochemical principles and their strategic application in drug design. We will dissect the impact of halogenation on molecular properties, explore synthetic methodologies from classical to enzymatic, and delve into the critical role of halogen bonding in achieving high-affinity, selective molecular recognition. Through detailed protocols, case studies, and mechanistic diagrams, this document serves as a comprehensive resource for researchers aiming to harness the full potential of halogenated phenols in the development of next-generation therapeutics.

The Physicochemical Transformation: How Halogens Reshape the Phenolic Core

The strategic placement of a halogen atom (F, Cl, Br, I) on a phenol ring is a powerful tactic for fine-tuning the molecule's properties to optimize its pharmacokinetic and pharmacodynamic profile.[1][2][3] The effects are predictable and arise from the unique combination of size, electronegativity, and polarizability of each halogen.

1.1. Modulation of Acidity (pKa)

The hydroxyl group of phenol is weakly acidic.[4] Halogenation, particularly at the ortho and para positions, significantly increases this acidity (lowers the pKa). This is due to the strong electron-withdrawing inductive effect of the halogen, which stabilizes the resulting phenoxide anion. This modulation is critical because the ionization state of a drug affects its solubility, membrane permeability, and ability to interact with its biological target.

1.2. Tuning Lipophilicity (logP)

Historically, the primary rationale for halogenation was to increase lipophilicity, enhancing a compound's ability to cross cellular membranes.[5] While this generally holds true, the effect is not uniform. The lipophilicity contribution increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. Fluorine, being small and highly electronegative, can have a minimal or even context-dependent effect on lipophilicity.

1.3. Enhancing Metabolic Stability

Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 (CYP) enzymes, leading to rapid drug clearance. Placing a robust halogen atom at a metabolically vulnerable position on the phenol ring effectively "shields" it from enzymatic attack. This strategy can significantly increase the metabolic half-life and bioavailability of a drug candidate.[6][7]

Table 1: Comparative Physicochemical Effects of Halogen Substitution on Phenols

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Causality & Medicinal Chemistry Implication |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Size: Influences steric fit in binding pockets. Larger halogens can provide better shape complementarity but may also introduce steric clashes. |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Inductive Effect: All are electron-withdrawing, increasing the acidity (lowering pKa) of the phenol. This effect is strongest for F. |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 | Halogen Bonding Potential: Increases down the group. The ability to form a σ-hole and act as a halogen bond donor is significant for I, Br, and Cl, but negligible for F.[6][8] |

| Lipophilicity Contribution (π) | +0.14 | +0.71 | +0.86 | +1.12 | Membrane Permeability: Generally increases lipophilicity, aiding absorption. Overly high lipophilicity can lead to poor solubility and off-target toxicity.[3] |

| Metabolic Shielding | Good | Excellent | Excellent | Excellent | Bioavailability: Can block sites of oxidative metabolism, increasing the drug's half-life. The C-F bond is exceptionally strong and resistant to cleavage. |

Synthetic Methodologies: Crafting the Halogenated Phenol

The choice of synthetic route is dictated by the desired regiochemistry, the tolerance of other functional groups on the substrate, and scalability.

2.1. Classical Electrophilic Aromatic Substitution

This is the most direct method for halogenating the electron-rich phenol ring. The hydroxyl group is a strongly activating, ortho, para-director.[4][9]

-

Bromination: Often proceeds readily with molecular bromine (Br₂) in a suitable solvent. To achieve monobromination, especially at the para position, low temperatures (< 5 °C) and controlled stoichiometry are necessary.[9] N-bromosuccinimide (NBS) can also be used as a milder source of electrophilic bromine.

-

Chlorination: Requires reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Due to the high reactivity, achieving regioselectivity can be challenging, often yielding mixtures of isomers.[10]

-

Iodination: This reaction is more difficult as iodine is a weak electrophile. It typically requires an oxidizing agent (e.g., HNO₃, HIO₄) or an activator like a silver(I) salt to generate a more potent electrophilic iodine species.[9]

Experimental Protocol: Selective para-Bromination of Phenol

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenol (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) and cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Dissolve bromine (1.0 eq) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition at low temperature minimizes the formation of the ortho-isomer and di/tri-substituted products by controlling the reaction kinetics.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material typically indicates completion.

-

Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-bromophenol.

2.2. Enzymatic Halogenation

Nature has evolved highly selective enzymes, known as halogenases, to perform halogenation reactions under mild, environmentally friendly conditions.[11] These are gaining traction for complex pharmaceutical synthesis.

-

Flavin-Dependent Halogenases (FDHs): These enzymes use reduced flavin (FADH₂) and molecular oxygen to generate a hypohalous acid intermediate that is precisely delivered to the substrate within the active site.[11][12][13] This allows for remarkable regioselectivity that is often impossible to achieve with classical chemical methods.[14][15]

-

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, I⁻) to a reactive halogenating species.[12][14]

The primary advantage of enzymatic halogenation is the unparalleled control of selectivity, which is dictated by the enzyme's active site architecture rather than the inherent electronic preferences of the substrate.

Caption: Halogen bond between a bromophenol and a protein carbonyl.

Case Studies: Halogenated Phenols in Action

The theoretical principles of halogenation translate into tangible successes across multiple therapeutic areas.

4.1. Kinase Inhibitors

The protein kinase family is a major target class in oncology. Many potent kinase inhibitors utilize a halogenated phenyl ring that interacts with the hinge region of the kinase domain. The 2,4-dihalophenyl moiety is a particularly privileged scaffold. [16]For example, in MEK inhibitors, a 2-fluoro-4-iodophenyl group is crucial for stability, where the iodine atom forms a strong halogen bond with a backbone carbonyl in the binding site, enhancing both affinity and selectivity. [17][16] 4.2. Antimicrobial Agents

Halogenated phenols have a long history as antimicrobial agents. [18][19]Their mechanism often involves denaturing proteins and disrupting cell membranes. [18][19]* Triclosan: A well-known dichlorinated bis-phenol with broad-spectrum antibacterial action. [19]* Recent Advances: Studies have identified potent halogenated phenols with activity against multidrug-resistant bacteria like MRSA. [20][21]For instance, 2,4,6-triiodophenol (2,4,6-TIP) has shown strong efficacy in inhibiting biofilm formation in S. aureus and other pathogens by repressing key virulence genes. [20]This highlights how strategic halogenation can enhance the activity of phenolic compounds. [20] 4.3. Antiviral Agents

Halogenation is also a key strategy in the development of antiviral drugs. In a study on rocaglate derivatives, which are natural products with antiviral properties, the introduction of halogens at specific positions on the aromatic rings significantly enhanced their activity against a range of viruses, including Hepatitis E and SARS-CoV-2. [22][23]This enhancement is attributed to improved biophysical properties and the potential for halogen bonding interactions with viral proteins. [22] Table 2: Selected Examples of Halogenated Phenolic Compounds in Medicinal Chemistry

| Compound/Scaffold | Therapeutic Area | Role of Halogen(s) | Key Insight |

| Cobimetinib (MEK Inhibitor) | Oncology | Iodine forms a key halogen bond in the kinase hinge region; Fluorine modulates electronics. [16] | Demonstrates the power of combining different halogens for distinct roles (XB and electronic tuning). |

| 2,4,6-Triiodophenol | Antibacterial | Potently inhibits biofilm formation in MRSA and other pathogens. [20] | Highlights that heavy halogens can confer potent, specific biological activity beyond simple lipophilicity. |

| Halogenated Rocaglates | Antiviral | Chlorine or bromine at specific positions enhances pan-antiviral activity. [22][23] | Shows that halogenation can significantly boost the potency of a natural product scaffold. |

| Laurinterol | Antibacterial | A brominated phenolic sesquiterpene with potent activity against MRSA and VRE. [21] | Natural products often provide validated starting points for halogenated drug design. |

Metabolism and Toxicology: A Necessary Consideration

While halogenation offers many advantages, it is not without potential liabilities. The same stability that blocks metabolism can also lead to bioaccumulation and persistence in the environment. [24]

-

Metabolic Activation: While halogens can block metabolism, certain patterns of halogenation can sometimes lead to the formation of toxic metabolites. Therefore, a thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assessment is crucial for any halogenated drug candidate.

-

Toxicity: Some halogenated aromatic compounds are known to have developmental toxicity. [25]For example, hydroxylated polychlorinated biphenyls (OH-PCBs), which are halogenated phenolic structures, can be persistent and cause endocrine and neuronal effects. [24]It is essential to distinguish the properties of rationally designed pharmaceutical agents from those of persistent organic pollutants, but the potential for off-target effects must always be evaluated.

Conclusion and Future Outlook

Halogenated phenols have evolved from simple chemical intermediates into sophisticated tools for rational drug design. The modern medicinal chemist can leverage halogenation not just to modify pKa and lipophilicity, but to install precise, high-affinity halogen bonds, block metabolic hotspots, and ultimately enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate. The continued development of selective synthetic methods, particularly enzymatic approaches, combined with a deeper, computationally-driven understanding of halogen bonding, will ensure that halogenated phenols remain a vital and increasingly precise component of the drug discovery arsenal.

References

-

Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL: [Link] [8]

-

Title: Principles and applications of halogen bonding in medicinal chemistry and chemical biology Source: PubMed URL: [Link] [26]

-

Title: Halogen Bonding: A New Frontier in Medicinal Chemistry Source: ResearchGate URL: [Link] [6]

-

Title: Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Source: NIH National Center for Biotechnology Information URL: [Link] [27]

-

Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | Request PDF Source: ResearchGate URL: [Link] [7]

-

Title: Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow Source: NIH National Center for Biotechnology Information URL: [Link] [14]

-

Title: Reactions of Phenols Source: Chemistry Steps URL: [Link] [9]

-

Title: Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes Source: PubMed URL: [Link] [20]

-

Title: The Impact of Halogenated Phenols on Targeted Therapies Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link] [1]

-

Title: Specific Enzymatic Halogenation-From the Discovery of Halogenated Enzymes to Their Applications In Vitro and In Vivo | Request PDF Source: ResearchGate URL: [Link] [15]

-

Title: Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades Source: Royal Society of Chemistry URL: [Link] [11]

-

Title: What's New in Enzymatic Halogenations Source: NIH National Center for Biotechnology Information URL: [Link] [12]

-

Title: Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria Source: PubMed URL: [Link] [21]

-

Title: Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation Source: RSC Publishing URL: [Link] [28]

-

Title: Phenol-An effective antibacterial Agent Source: Semantic Scholar URL: [Link] [18]

-

Title: Phenol-An effective antibacterial Agent Source: SciSpace URL: [Link] [19]

-

Title: Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes Source: PubMed URL: [Link] [16]

-

Title: Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse Source: NIH National Center for Biotechnology Information URL: [Link] [13]

-

Title: Electrophilic Reactions of Phenols | Request PDF Source: ResearchGate URL: [Link] [10]

-

Title: The role of halogen bonding in inhibitor recognition and binding by protein kinases Source: PubMed URL: [Link] [17]

-

Title: Halogenase engineering and its utility in medicinal chemistry | Request PDF Source: ResearchGate URL: [Link] [29]

-

Title: Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses Source: ACS Publications URL: [Link] [22]

-

Title: Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife Source: PubMed URL: [Link] [24]

-

Title: Developmental toxicology of the halogenated aromatics: effects on enzyme development Source: PubMed URL: [Link] [25]

-

Title: Phenol synthesis by substitution or oxidation Source: Organic Chemistry Portal URL: [Link] [30]

-

Title: structural changes & SAR for lead optimization Source: YouTube URL: [Link] [5]

-

Title: Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2) Source: PubMed URL: [Link] [31]

-

Title: Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses Source: PubMed URL: [Link] [23]

-

Title: Antiviral Role of Phenolic Compounds against Dengue Virus: A Review Source: MDPI URL: [Link] [32]

-

Title: A Brief Overview on Physicochemical Properties in Medicinal Chemistry Source: Research and Reviews URL: [Link] [2]

-

Title: Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives Source: Frontiers URL: [Link] [33]

-

Title: Polyphenols as Antiviral Agents: Their Potential Against a Range of Virus Types Source: MDPI URL: [Link] [34]

-

Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space Source: PubMed URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rroij.com [rroij.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. What’s New in Enzymatic Halogenations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. scispace.com [scispace.com]

- 20. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Developmental toxicology of the halogenated aromatics: effects on enzyme development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 31. Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Frontiers | Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives [frontiersin.org]

- 34. Polyphenols as Antiviral Agents: Their Potential Against a Range of Virus Types [mdpi.com]

Foreword: A Proactive Approach to Laboratory Safety

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-6-iodophenol

As a Senior Application Scientist, my experience has repeatedly demonstrated that innovation and safety are two sides of the same coin. The novel intermediates that drive progress in pharmaceutical and agrochemical research, such as the highly functionalized this compound, demand our respect and a deep understanding of their properties. This guide is crafted not as a static checklist but as a dynamic framework for thinking critically about chemical safety. It moves beyond mere compliance to foster a culture of proactive risk management, empowering researchers to handle complex reagents with the confidence that comes from comprehensive knowledge. We will explore the causality behind safety protocols, ensuring that every step is understood, not just followed.

Compound Identification and Physicochemical Profile

This compound (CAS RN: 1228093-50-2) is a polysubstituted aromatic compound whose utility in organic synthesis is derived from the distinct reactivity of its three different halogen substituents and its phenolic hydroxyl group.[1] This unique arrangement makes it a valuable building block for creating complex molecular architectures. A thorough understanding of its physical and chemical properties is the foundation of its safe and effective use.

While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related structures and supplier-provided information.

Table 1: Chemical Identifiers and Properties of this compound and Related Analogs

| Property | This compound | 4-Bromo-2-iodophenol (Analogue) | 4-Bromo-2-fluorophenol (Analogue) |

| CAS Number | 1228093-50-2[1] | 207115-22-8[2][3] | 2105-94-4[4][5] |

| Molecular Formula | C₆H₃BrFIO[1] | C₆H₄BrIO[2][3] | C₆H₄BrFO[4] |

| Molecular Weight | 316.89 g/mol [1] | 298.90 g/mol [2][3] | 191.00 g/mol [4][5] |

| Appearance | Data not available; likely a solid. | White to light yellow/orange powder or crystalline solid.[3] | Clear, colorless to brownish liquid.[4][5] |

| Melting Point | Data not available | ~90 °C[3] | 64 - 68 °C (for 4-Bromophenol)[6] |

| Boiling Point | Data not available | ~243 °C at 760 Torr[3] | 79 °C at 7 mmHg[4][5][7] |

| Density | Data not available | ~2.37 g/cm³[3] | ~1.744 g/mL at 25 °C[4][5][7] |

Note: The properties of structural analogs are provided for context and to inform handling procedures in the absence of complete data for the primary compound.

Hazard Identification and GHS Classification

Given its structure as a polyhalogenated phenol, this compound must be treated as a hazardous substance. Phenols, in general, are toxic and corrosive.[8] The presence of bromine, fluorine, and iodine atoms can further modify its toxicological profile.

While a specific, unified GHS classification for this compound is not available across all databases, a composite hazard profile can be constructed from the classifications of structurally similar compounds. For instance, related compounds are consistently classified as skin and eye irritants, with warnings for acute toxicity.[2][9][10]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[10][11] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[9][12] |

Hazard Pictograms:

(Note: Pictograms for Health Hazard, Irritant, and Acute Toxicity are anticipated based on data from analogous compounds.)

Toxicological Profile: A Mechanistic Perspective

The toxicity of halogenated phenols stems from their ability to disrupt cellular processes. The phenolic hydroxyl group can act as a protonophore, uncoupling oxidative phosphorylation, while the aromatic ring can undergo metabolic activation to form reactive intermediates.

-

Dermal and Ocular Toxicity : As a phenol, this compound is expected to be corrosive and readily absorbed through the skin.[8] Contact can cause chemical burns, and the local anesthetic properties of phenols may delay the sensation of pain, leading to more severe injury.[8] It is classified as a substance that causes serious eye irritation.[2][9]

-

Inhalation Toxicity : Vapors or dusts may cause respiratory tract irritation.[9][12] Systemic absorption via inhalation is possible and can lead to effects similar to ingestion.

-

Ingestion Toxicity : Harmful if swallowed.[10][11][13] Ingestion of phenols can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[14]

-

Chronic Effects & Mutagenicity : Data on germ cell mutagenicity and carcinogenicity for this specific compound and its close analogs are largely unavailable.[13][15] However, prolonged or repeated exposure to phenols can cause systemic damage.[14][16]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered defense strategy is essential when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All manipulations, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][14] The rationale is to maintain airborne concentrations well below any potential exposure limits.

Personal Protective Equipment: The Essential Barrier

The selection of PPE is not arbitrary; it is dictated by the chemical's properties and the nature of the task.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[13] A face shield should be worn over goggles if there is a significant splash hazard.[14] | Protects against accidental splashes to the eyes, which are highly susceptible to corrosive damage from phenols.[17] |

| Hand Protection | Double-gloving is recommended. Use thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) over standard nitrile gloves.[14] | Phenols can penetrate standard nitrile gloves. A double-gloving system provides robust protection. Gloves must be inspected before use and changed immediately upon contamination.[14] |

| Skin/Body Protection | A fully buttoned, long-sleeved laboratory coat.[14] Closed-toe shoes are mandatory.[14] For larger quantities, a chemically resistant apron is advised.[14] | Prevents incidental skin contact. A lab coat should never be worn outside of the laboratory area to prevent cross-contamination. |

| Respiratory Protection | Not typically required if work is performed within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] | The fume hood is the primary control for respiratory exposure. Respirator use requires formal training and fit-testing. |

Diagram 1: Safe Handling Workflow

This diagram outlines the critical decision points and actions for a researcher handling this compound.

Caption: A logical workflow for the safe laboratory use of the compound.

Emergency Procedures and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel must be familiar with the location of emergency showers and eyewash stations.[16]

-

Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water at an emergency shower for at least 15-20 minutes.[8][16][18] Some protocols recommend subsequent wiping with polyethylene glycol (PEG 300 or 400) to decontaminate the skin.[14][17] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[13][17] Do not interrupt flushing. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-